molecular formula C11H22N2 B1447616 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane CAS No. 1783702-37-3

7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane

Cat. No. B1447616
M. Wt: 182.31 g/mol
InChI Key: JAPHZNNIUHRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1783702-37-3 . It has a molecular weight of 182.31 . The IUPAC name for this compound is 7-isobutyl-2,7-diazaspiro[3.5]nonane .


Molecular Structure Analysis

The molecular structure of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane contains a total of 36 bonds, including 14 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .

The country of origin is CN .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane, known for its unique spirocyclic structure, has seen significant interest in synthetic organic chemistry. Studies have focused on developing efficient synthetic routes and exploring its structural characteristics. For instance, Smith et al. (2016) developed a synthesis method for N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, aiming for pharmaceutical applications. This method allows further functionalization of these spirocyclic compounds, indicating the potential for creating diverse chemical entities for various scientific applications (Smith et al., 2016).

Catalytic Applications

In the realm of catalysis, the structural motifs of spirocyclic compounds have been investigated for their potential as catalysts in organic synthesis. The unique 3D structures of these compounds can offer novel catalytic properties, leading to more efficient and selective synthesis processes.

Biological Activity

Research has also focused on the biological activities of spirocyclic compounds, including those related to 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane. For example, Wang et al. (2020) identified a series of benzothiazinone derivatives containing a symmetric 2,7-diazaspiro[3.5]nonane moiety with significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of spirocyclic compounds in developing new antitubercular agents (Wang et al., 2020).

Material Science

In material science, the incorporation of spirocyclic structures into polymers and other materials has been explored to enhance certain properties, such as thermal stability and mechanical strength. Zhou et al. (2006) described new polyether and poly(ether ketone)s containing the rigid spirodilactam core in their backbone, demonstrating excellent thermo-oxidative stability and potential for various high-performance applications (Zhou et al., 2006).

properties

IUPAC Name

7-(2-methylpropyl)-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(2)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHZNNIUHRIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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